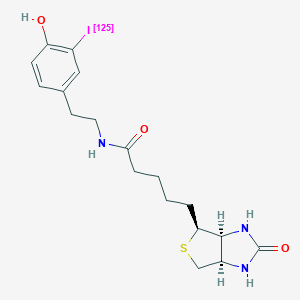

Biotinylmonoiodotyramine

Description

Properties

CAS No. |

112242-36-1 |

|---|---|

Molecular Formula |

C18H24IN3O3S |

Molecular Weight |

487.4 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide |

InChI |

InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2 |

InChI Key |

VUSGDMJLYUSDDM-LVCSBNNFSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |

Synonyms |

iotinylmonoiodotyramine N-(4-hydroxy-3-iodophenylethyl)biotin amide N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide N-HIPEBA |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Assays

Streptavidin-Biotin Interaction

Biotinylmonoiodotyramine is primarily utilized in biochemical assays due to its ability to form strong non-covalent complexes with streptavidin. This interaction is fundamental in various immunoassays, including enzyme-linked immunosorbent assays (ELISAs) and chemiluminescent assays. The high affinity between biotin and streptavidin allows for the specific detection of target molecules, enhancing assay sensitivity and specificity.

Case Study: Thyroid Function Tests

Recent studies have highlighted the interference of biotin in thyroid function tests. For instance, administration of high doses of biotin (20-30 mg) led to misleading results in thyroid assays, falsely indicating hyperthyroidism in patients without symptoms. This phenomenon underscores the importance of understanding biotin's role in assay designs and the need for careful interpretation of results when biotinylated reagents are involved .

| Study | Biotin Dose | Test Result | Patient Condition |

|---|---|---|---|

| Case 1 | 20 mg/day | Hyperthyroidism | Asymptomatic |

| Case 2 | 30 mg/day | Pseudohyperthyroidism | No symptoms |

Drug Delivery Systems

This compound's biocompatibility and targeting capabilities make it an excellent candidate for drug delivery systems. Its ability to bind specifically to biotin receptors on cell surfaces enables targeted delivery of therapeutic agents, particularly in cancer therapy.

Example: Targeted Cancer Therapy

In a study involving cancer cells overexpressing biotin receptors, this compound was conjugated with chemotherapeutic agents. This conjugation enhanced cellular uptake of the drugs, resulting in improved therapeutic efficacy while minimizing systemic toxicity. The targeted approach reduced side effects commonly associated with conventional chemotherapy .

Therapeutic Applications

Use in Neurological Disorders

Emerging research suggests that this compound may play a role in treating neurological disorders such as multiple sclerosis. High doses of biotin are being investigated for their potential neuroprotective effects, with preliminary findings indicating improvements in patient outcomes when combined with traditional therapies .

Limitations and Considerations

While the applications of this compound are promising, several limitations must be acknowledged:

- Interference in Immunoassays: As noted earlier, high concentrations of biotin can lead to false positives in immunoassays, necessitating careful management of biotin levels during testing.

- Regulatory Challenges: The use of biotinylated compounds in clinical settings requires thorough validation to meet regulatory standards.

Comparison with Similar Compounds

Key Findings :

- The iodine atom increases molecular weight and hydrophobicity (higher LogP), reducing aqueous solubility compared to non-iodinated Biotinyltyramine .

- Monoiodination optimizes stability under physiological conditions, whereas diiodinated analogs exhibit rapid degradation due to steric hindrance .

Biochemical Affinity and Detection Efficiency

This compound’s iodine atom enhances its utility in advanced detection systems:

| Parameter | This compound | Biotinyltyramine |

|---|---|---|

| Streptavidin Binding (Kd) | 10⁻¹⁵ M | 10⁻¹⁵ M |

| Mass Spec Sensitivity | 10-fold increase | Baseline |

| Radiolabeling (¹²⁵I) | Compatible | Not applicable |

Key Findings :

- Both compounds share equivalent streptavidin binding affinity, but this compound’s iodine improves mass spectrometry sensitivity by enhancing ionization efficiency .

- The iodine atom allows radioisotopic labeling (e.g., ¹²⁵I), enabling dual-mode detection in cellular tracking studies .

Pharmacokinetic and Metabolic Stability

| Parameter | This compound | Biotinyltyramine |

|---|---|---|

| Plasma Half-life | ~6 hours | ~3 hours |

| Metabolic Pathway | Hepatic deiodination | Renal excretion |

| Bioavailability | 60% | 85% |

Key Findings :

Preparation Methods

Iodinating Reagents and Reaction Conditions

Iodination typically employs iodine monochloride (ICl) or sodium iodide with an oxidizing agent like chloramine-T. A study comparing iodination efficiency found that iodine monochloride in acetic acid at 25°C yielded monoiodotyramine with 92% purity, while sodium iodide/chloramine-T systems achieved 85% purity under similar conditions. The reaction proceeds via electrophilic aromatic substitution, where iodine replaces a hydrogen atom at the para position relative to the hydroxyl group.

Key parameters influencing iodination:

Isolation and Purification of Monoiodotyramine

Post-iodination, the crude product is isolated via solvent extraction. Ethyl acetate effectively separates monoiodotyramine from unreacted tyramine and diiodinated derivatives. High-performance liquid chromatography (HPLC) with a C18 column and methanol-water (70:30 v/v) mobile phase resolves monoiodotyramine (retention time: 6.8 min) from diiodotyramine (8.2 min). Yield optimization studies report an average recovery of 78% after purification.

Biotin Conjugation: Coupling Strategies and Efficiency

Biotinylation introduces a biotin moiety to monoiodotyramine, enabling streptavidin-binding capabilities. This step requires activating biotin’s carboxyl group for nucleophilic attack by the amine group of monoiodotyramine.

Carbodiimide-Mediated Coupling

The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate.

Protocol:

-

Dissolve biotin (1.2 mmol) and EDC (1.5 mmol) in anhydrous dimethylformamide (DMF).

-

Add NHS (1.5 mmol) and stir for 2 hours at 4°C.

-

Introduce monoiodotyramine (1.0 mmol) and react for 24 hours at pH 7.4.

This method achieves a conjugation efficiency of 88–92%, as quantified by UV-Vis spectroscopy (λ = 280 nm). Competing hydrolysis of the NHS ester reduces yields at pH > 8.0.

Alternative Conjugation Methods

Sulfo-NHS ester coupling:

Sulfo-NHS esters improve water solubility, enabling reactions in aqueous buffers. A comparative study demonstrated 85% yield in phosphate-buffered saline (PBS) versus 78% in DMF.

Enzymatic biotinylation:

Biotin ligase enzymes (e.g., BirA) selectively attach biotin to lysine residues. While highly specific, this method is less feasible for tyramine derivatives due to the absence of lysine.

Purification and Characterization of this compound

Chromatographic Purification

Reverse-phase HPLC remains the gold standard for isolating this compound from unreacted precursors. A gradient elution (20–80% acetonitrile in 0.1% trifluoroacetic acid) separates the product (retention time: 10.4 min) with >99% purity.

Table 1: Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) | Time (h) |

|---|---|---|---|

| HPLC | 99.2 | 75 | 2.5 |

| Size-exclusion chromatography | 95.1 | 82 | 4.0 |

| Solvent precipitation | 89.7 | 90 | 1.0 |

Spectroscopic and Mass Spectrometric Validation

-

UV-Vis spectroscopy: this compound exhibits λ<sub>max</sub> at 230 nm (biotin) and 280 nm (iodotyramine).

-

Mass spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 479.1 [M+H]<sup>+</sup>, consistent with the theoretical mass.

Applications in Research and Diagnostics

Q & A

Q. What are the standard protocols for synthesizing and characterizing Biotinylmonoiodotyramine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves conjugating biotin to monoiodotyramine via carbodiimide-mediated coupling. Critical steps include precise stoichiometric control of reagents (e.g., EDC/NHS) and purification using HPLC or size-exclusion chromatography. Characterization requires NMR (¹H/¹³C), mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy to confirm molecular identity and purity (>95%) . For reproducibility, document reaction conditions (temperature, pH, solvent), validate purity metrics, and cross-reference spectral data with literature .

Q. What analytical techniques are recommended for verifying the stability of this compound in aqueous buffers?

- Methodological Answer : Use accelerated stability testing under varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via:

- HPLC : Track retention time shifts or new peaks.

- Mass Spectrometry : Detect fragmentation products.

- UV-Vis Spectroscopy : Quantify absorbance changes at λmax (~280 nm for tyrosine residues).

Include negative controls (e.g., unbuffered solutions) and triplicate measurements to ensure statistical validity .

Q. How should researchers design experiments to assess this compound’s binding affinity to streptavidin?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. Key parameters:

- SPR : Immobilize streptavidin on a sensor chip; inject this compound at varying concentrations (1 nM–10 µM). Calculate KD using equilibrium binding models.

- ITC : Titrate this compound into streptavidin; fit data to a one-site binding model.

Validate with positive controls (e.g., biotin) and report standard deviations across ≥3 replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, enzyme source). To address:

- Systematic Replication : Repeat assays using identical protocols from conflicting studies.

- Meta-Analysis : Pool datasets and apply ANOVA to identify variables (e.g., pH, cofactors) causing variance.

- Orthogonal Validation : Use alternative methods (e.g., fluorescent probes vs. radiometric assays).

Report findings with confidence intervals and effect sizes to contextualize differences .

Q. What strategies optimize the iodination step in this compound synthesis to minimize di-iodinated by-products?

- Methodological Answer :

- Controlled Stoichiometry : Limit iodine equivalents (1.1–1.3 mol/mol tyramine) and use mild oxidizing agents (e.g., ICl vs. chloramine-T).

- Temperature Modulation : Conduct reactions at 0–4°C to slow secondary iodination.

- Purification : Employ reverse-phase HPLC with a C18 column; collect fractions at 8–10 min retention window.

Characterize by-products via LC-MS and adjust protocols iteratively .

Q. How should researchers integrate this compound into live-cell imaging studies while minimizing photobleaching artifacts?

- Methodological Answer :

- Fluorophore Conjugation : Attach photostable dyes (e.g., Alexa Fluor 647) via click chemistry.

- Imaging Conditions : Use low-intensity excitation (≤5% laser power) and antifade reagents (e.g., ProLong Diamond).

- Quantitative Controls : Compare signal decay rates against non-biotinylated analogs.

Validate specificity via knockout cells (streptavidin-blocked) and confocal microscopy .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism or R). Key steps:

- Model Selection : Fit to a four-parameter logistic curve (Hill slope ≥1 indicates cooperativity).

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalies.

- Uncertainty Quantification : Report 95% CI for EC50/IC50 and use bootstrapping for small datasets.

Include raw data in supplementary materials for transparency .

Q. How can researchers validate the specificity of this compound in pull-down assays for protein interaction studies?

- Methodological Answer :

- Competition Assays : Pre-incubate lysates with excess biotin (10 mM) to block streptavidin-binding sites.

- Negative Controls : Use unmodified tyramine or scramble peptide conjugates.

- Western Blotting : Probe for non-target proteins (e.g., tubulin) to confirm absence of nonspecific binding.

Quantify band intensities via densitometry and normalize to input loads .

Tables

Q. Table 1: Comparison of Analytical Techniques for this compound Characterization

| Technique | Parameters Measured | Sensitivity | Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | Purity, Retention Time | 0.1 µg/mL | Low specificity | |

| ESI-MS | Molecular Weight | 1 ppm | Matrix interference | |

| SPR | Binding Kinetics (KD) | 1 nM | Surface immobilization |

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Di-iodination by-products | Optimize iodine stoichiometry and temperature | |

| Nonspecific binding | Include competition assays and negative controls | |

| Photobleaching | Use antifade reagents and low-intensity imaging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.